molecular formula C9H12N2O3S B1372550 3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide CAS No. 1036458-44-2

3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide

Cat. No.: B1372550
CAS No.: 1036458-44-2
M. Wt: 228.27 g/mol
InChI Key: FDCYXVUIFJJFQH-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide is an organic compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol.

Scientific Research Applications

3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has several hazard statements associated with it: H302, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

The synthesis of 3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide involves several steps. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the benzene ring.

    Sulfonation: Addition of the sulfonamide group to the benzene ring.

    Amination: Introduction of the amino group to the benzene ring.

    Hydroxylation: Addition of the hydroxyl group to the benzene ring.

The reaction conditions for these steps typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino and hydroxyl groups can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide can be compared with other similar compounds, such as:

  • 4-amino-N-cyclopropyl-3-hydroxybenzene-1-sulfonamide
  • 3-amino-N-cyclopropyl-4-methoxybenzene-1-sulfonamide
  • 3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonic acid

These compounds share similar structural features but differ in the position or nature of functional groups, which can lead to differences in their chemical reactivity and biological activities .

Properties

IUPAC Name

3-amino-N-cyclopropyl-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c10-8-5-7(3-4-9(8)12)15(13,14)11-6-1-2-6/h3-6,11-12H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCYXVUIFJJFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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